molecular formula C19H17NO5S B2537495 Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034251-81-3

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2537495
CAS RN: 2034251-81-3
M. Wt: 371.41
InChI Key: VVXLNMFPWKFDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several synthetic methods can yield thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These methods allow the construction of aminothiophenes and 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate involves intricate interactions between its functional groups. The presence of the thiophene and furan rings suggests potential biological activity .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including those containing the furan ring system, have been studied as corrosion inhibitors. These compounds can protect metals from degradation caused by environmental factors such as moisture and aggressive chemicals. By forming a protective layer on metal surfaces, they mitigate corrosion and extend the lifespan of materials used in industrial settings .

Organic Semiconductors

The thiophene ring system plays a crucial role in the development of organic semiconductors. These materials are essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate could potentially contribute to this field by enhancing charge transport and improving device performance.

For instance, suprofen, which features a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug. Articaine, with a 2,3,4-trisubstituted thiophene structure, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Anti-Infective Potential

The furan moiety within Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate may contribute to its anti-infective properties. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been investigated as an anti-infective agent against Candida albicans, arresting the cell cycle at specific phases .

Nitrofurantoin Analogues

While not directly related to our compound, nitrofurantoin analogues containing furanone moieties have been synthesized and evaluated for antibacterial activity. These analogues were tested against Staphylococcus aureus and Streptococcus faecium, but their effectiveness was limited .

Synthetic Methods

Understanding the synthetic methods for thiophene derivatives is crucial. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly employed. These methods allow access to diverse thiophene-based compounds with varying substituents and functionalities .

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(25-17)14-8-9-26-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXLNMFPWKFDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

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